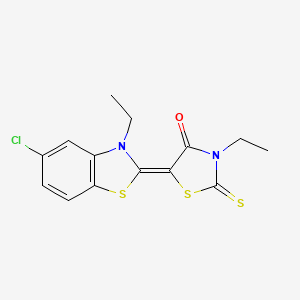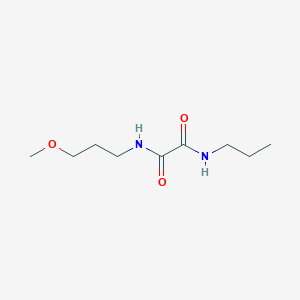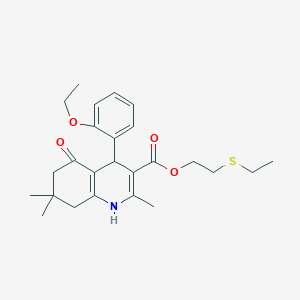![molecular formula C13H17N5O2 B5168490 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5168490.png)
1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as MPP, is a chemical compound that belongs to the class of pyrrolidinediones. MPP is a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme. PP2A is a critical regulator of various cellular processes, including cell cycle progression, DNA replication, transcription, and translation. MPP has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
MPP selectively inhibits the 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione enzyme by binding to its catalytic subunit. This compound is a critical regulator of various cellular processes, and its inhibition by MPP leads to the dysregulation of these processes. MPP-induced inhibition of this compound results in the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and physiological effects:
MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. MPP has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
MPP is a potent and selective inhibitor of the 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione enzyme, making it a valuable tool compound in scientific research. However, its potency and selectivity can also be a limitation, as it may lead to off-target effects. MPP can also be toxic to cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies are needed to investigate the potential of MPP as a therapeutic agent in cancer treatment.
2. The role of MPP in the regulation of 1-methyl-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione in various cellular processes needs to be further elucidated.
3. The potential of MPP as a tool compound in the study of other diseases, such as Parkinson's disease, needs to be explored.
4. The development of more selective and less toxic this compound inhibitors is needed to overcome the limitations of MPP.
5. The potential of MPP in combination therapy with other drugs needs to be investigated.
In conclusion, MPP is a potent and selective inhibitor of the this compound enzyme, with potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied. Future research directions include investigating its potential as a therapeutic agent in cancer treatment, exploring its role in the regulation of this compound in various cellular processes, and developing more selective and less toxic this compound inhibitors.
Synthesemethoden
MPP can be synthesized by the reaction of 4-(2-pyrimidinyl)-1-piperazinecarboxylic acid with methyl acetoacetate in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with 2,5-dioxopyrrolidin-1-yl methanesulfonate to yield MPP.
Wissenschaftliche Forschungsanwendungen
MPP has been used as a tool compound in various scientific research studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MPP has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment. In addition, MPP has been used in the study of Alzheimer's disease, where it has been shown to reduce the formation of amyloid plaques in the brain.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-16-11(19)9-10(12(16)20)17-5-7-18(8-6-17)13-14-3-2-4-15-13/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAKUTTXMFSINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-N-[2,2,2-trichloro-1-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]butanamide](/img/structure/B5168416.png)
acetic acid](/img/structure/B5168425.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(3-methyl-2-thienyl)methyl]piperidine](/img/structure/B5168429.png)
![2-phenoxyethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5168435.png)
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)

![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)

![3-{[5-(2,3-dihydro-1H-inden-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyridine trifluoroacetate](/img/structure/B5168473.png)

![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

